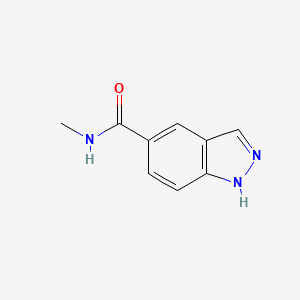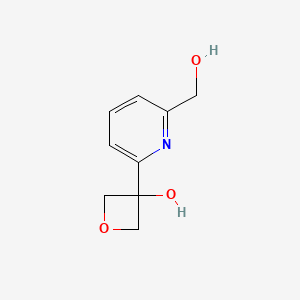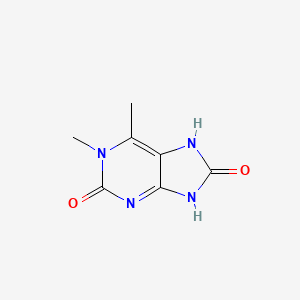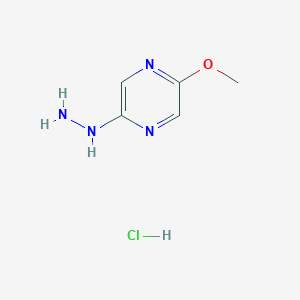![molecular formula C8H9N3O2 B11910923 Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an imidazole precursor under specific conditions. For example, the reaction can be catalyzed by Cs2CO3 in DMSO, leading to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the production of organic materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-imidazo[4,5-c]quinoline: Known for its kinase inhibitory activity.
Indole derivatives: These compounds also exhibit significant biological activities and are used in drug development.
Uniqueness
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
methyl 2-methyl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-4-9-5-3-6(8(12)13-2)11-7(5)10-4/h3,11H,1-2H3,(H,9,10) |
InChI Key |
LJACYWXLIUDEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)

![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)










